molecular formula C22H32ClNO B5221791 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride

1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride

Cat. No. B5221791
M. Wt: 361.9 g/mol
InChI Key: OSKDZDKARXUCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. This, in turn, can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to modulate the activity of other neurotransmitters, including dopamine and serotonin. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the regulation of acetylcholine levels in the brain. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is also relatively stable and can be easily synthesized. However, there are some limitations to using 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in lab experiments. It has a relatively short half-life, which may limit its use in long-term studies. Additionally, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is not selective for acetylcholinesterase and may inhibit other enzymes, leading to off-target effects.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have off-target effects. Another area of interest is the investigation of the potential therapeutic effects of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is interest in developing 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride-based imaging agents for the diagnosis and monitoring of Alzheimer's disease.

Synthesis Methods

1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride can be synthesized using various methods, including the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-ol with hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-one with sodium borohydride and subsequent reaction with hydrochloric acid.

Scientific Research Applications

1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been used as a tool to study the role of acetylcholinesterase in the regulation of acetylcholine levels in the brain. In pharmacology, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a progressive decline in cognitive function. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-11,14-15,17-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDZDKARXUCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#CCCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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